molecular formula C13H16N4O B14914161 (1E)-N-hydroxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentan-1-imine

(1E)-N-hydroxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentan-1-imine

Cat. No.: B14914161
M. Wt: 244.29 g/mol
InChI Key: HZKQVULAECMFRT-DTQAZKPQSA-N
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Description

1-Phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime is a chemical compound that features a phenyl group, a triazole ring, and an oxime functional group

Preparation Methods

The synthesis of 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.

    Formation of the oxime: The final step involves the reaction of the ketone with hydroxylamine under acidic or basic conditions to form the oxime.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-Phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various compounds.

Comparison with Similar Compounds

1-Phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime can be compared with other similar compounds such as:

    1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone: This compound has a shorter carbon chain and different reactivity.

    1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol: This compound contains a hydroxyl group instead of an oxime, leading to different chemical properties and applications.

Properties

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

(NE)-N-[1-phenyl-2-(1,2,4-triazol-1-yl)pentylidene]hydroxylamine

InChI

InChI=1S/C13H16N4O/c1-2-6-12(17-10-14-9-15-17)13(16-18)11-7-4-3-5-8-11/h3-5,7-10,12,18H,2,6H2,1H3/b16-13+

InChI Key

HZKQVULAECMFRT-DTQAZKPQSA-N

Isomeric SMILES

CCCC(/C(=N/O)/C1=CC=CC=C1)N2C=NC=N2

Canonical SMILES

CCCC(C(=NO)C1=CC=CC=C1)N2C=NC=N2

Origin of Product

United States

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